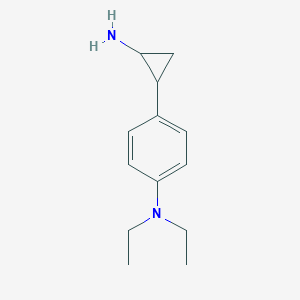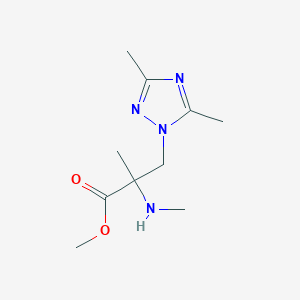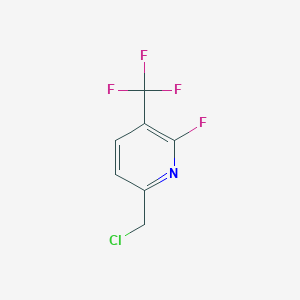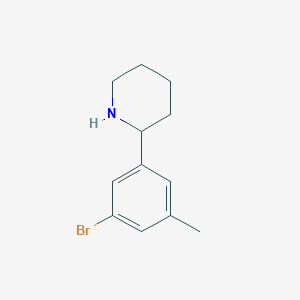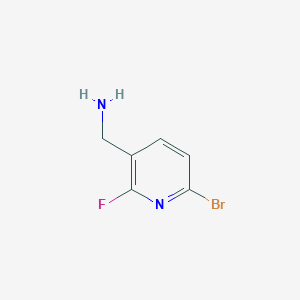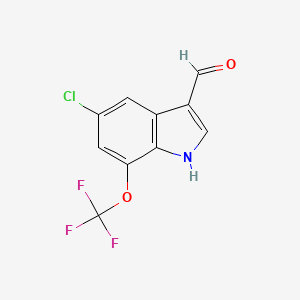
5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorine atom at the 5th position, a trifluoromethoxy group at the 7th position, and an aldehyde group at the 3rd position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde typically involves multiple steps:
Starting Material Preparation: The synthesis often begins with the preparation of a suitable indole derivative. For instance, 5-chloroindole can be used as a starting material.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethoxybenzene.
Formylation: The formylation at the 3rd position can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 5th position can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carboxylic acid.
Reduction: 5-chloro-7-(trifluoromethoxy)-1H-indole-3-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for creating a variety of derivatives.
Biology
In biological research, this compound can be used to study the effects of indole derivatives on biological systems. Indoles are known to interact with various biological targets, making them important in drug discovery and development.
Medicine
In medicine, indole derivatives have been explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The specific properties of this compound make it a candidate for further investigation in these areas.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and dyes. Its functional groups allow for further chemical modifications, making it a valuable intermediate in various industrial processes.
作用機序
The mechanism of action of 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde would depend on its specific application. Generally, indole derivatives can interact with a variety of molecular targets, including enzymes, receptors, and nucleic acids. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
5-chloro-1H-indole-3-carbaldehyde: Lacks the trifluoromethoxy group, which may affect its reactivity and biological activity.
7-(trifluoromethoxy)-1H-indole-3-carbaldehyde: Lacks the chlorine atom, which can influence its chemical properties and reactivity.
5-chloro-7-(trifluoromethoxy)-1H-indole: Lacks the aldehyde group, which is crucial for certain chemical reactions and biological activities.
Uniqueness
The combination of the chlorine atom, trifluoromethoxy group, and aldehyde group in 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde makes it unique. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
2825011-04-7 |
|---|---|
分子式 |
C10H5ClF3NO2 |
分子量 |
263.60 g/mol |
IUPAC名 |
5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H5ClF3NO2/c11-6-1-7-5(4-16)3-15-9(7)8(2-6)17-10(12,13)14/h1-4,15H |
InChIキー |
FAQQHPBHKQAMAJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=CN2)C=O)OC(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


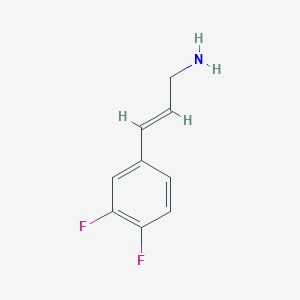
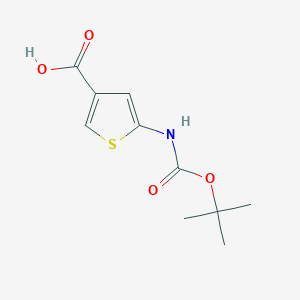
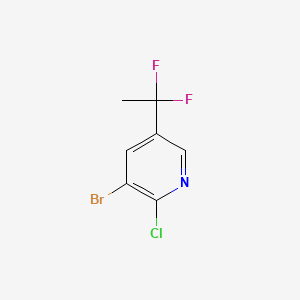
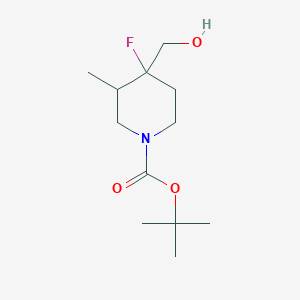
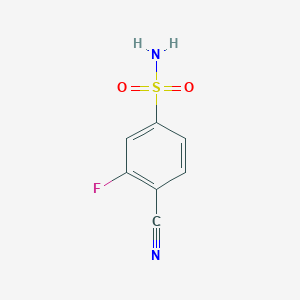
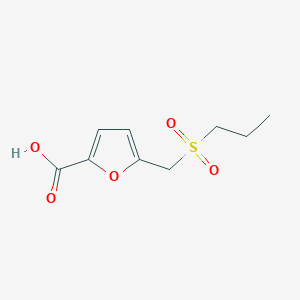
![1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13544165.png)
